N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of furan, pyridine, and pyridazine rings within its structure suggests a versatile reactivity profile and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a 4-bromopyridine . The resulting intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylating agent to introduce the methyl group.
The next step involves the formation of the pyridazine ring This can be accomplished through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared to other heterocyclic compounds such as:
Furan derivatives: Known for their reactivity and potential biological activity.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
Pyridazine derivatives: Investigated for their potential as therapeutic agents due to their unique ring structure.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-15(21)5-4-12(19-20)16(22)18-10-11-6-7-17-13(9-11)14-3-2-8-23-14/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLCWINDHYHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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